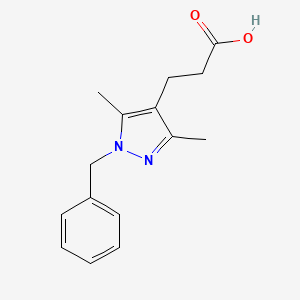
methyl 3-chloro-1H-indole-2-carboxylate
Vue d'ensemble
Description
Methyl 3-chloro-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 220664-32-4 . It has a molecular weight of 209.63 . The IUPAC name for this compound is methyl 3-chloro-1H-indole-2-carboxylate .
Molecular Structure Analysis
The molecular structure of methyl 3-chloro-1H-indole-2-carboxylate consists of a benzene ring fused to a pyrrole ring, which is a common structure in indole compounds . The InChI Code for this compound is 1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving methyl 3-chloro-1H-indole-2-carboxylate are not detailed in the retrieved data, indole derivatives in general have been studied for their reactivity. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid .Physical And Chemical Properties Analysis
Methyl 3-chloro-1H-indole-2-carboxylate is a solid compound . It has a boiling point of 168-170°C . The compound should be stored at 2-8°C .Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
Methyl 3-chloro-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its indole core is a common motif in drugs due to its ability to interact with biological targets. For instance, it can be used to create molecules with antiviral, anti-inflammatory, and anticancer properties .
Antiviral Agent Development
Indole derivatives, including methyl 3-chloro-1H-indole-2-carboxylate, have been explored for their antiviral activities. They can be designed to inhibit the replication of viruses by targeting specific proteins involved in the viral life cycle .
Anti-inflammatory Applications
The indole scaffold is known for its anti-inflammatory potential. Researchers have synthesized various indole derivatives to screen for their effectiveness in reducing inflammation, which is a key factor in many chronic diseases .
Cancer Research
Indole derivatives are being investigated for their anticancer activities. Methyl 3-chloro-1H-indole-2-carboxylate could be used to develop new therapeutic agents that target cancer cells, potentially leading to treatments with fewer side effects than current chemotherapy drugs .
Agricultural Chemistry
In agriculture, indole derivatives like methyl 3-chloro-1H-indole-2-carboxylate can be used to synthesize plant growth regulators. These compounds mimic natural plant hormones and can be used to control the growth and development of crops .
Material Science
The indole ring system is also significant in material science. It can be incorporated into organic compounds that form the basis of novel materials with specific electronic or photonic properties, useful in creating advanced sensors or other high-tech devices .
Safety And Hazards
The safety information for methyl 3-chloro-1H-indole-2-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Orientations Futures
Indole derivatives, including methyl 3-chloro-1H-indole-2-carboxylate, have potential for further exploration due to their diverse biological activities . They have been studied for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents . Future research may focus on optimizing the synthesis methods and further investigating the biological activities of these compounds.
Propriétés
IUPAC Name |
methyl 3-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPAKOBVNUUWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363237 | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-chloro-1H-indole-2-carboxylate | |
CAS RN |
220664-32-4 | |
| Record name | Methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220664-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




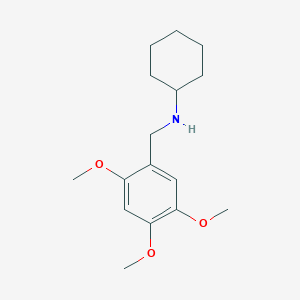
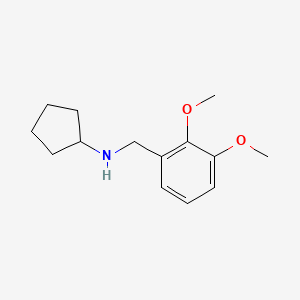
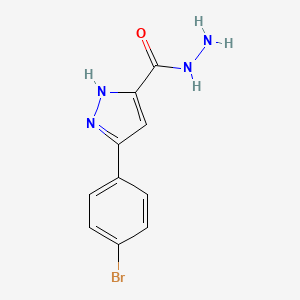
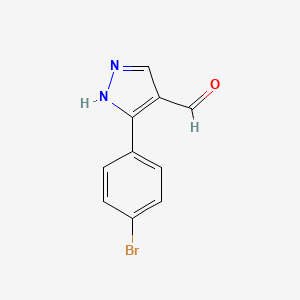
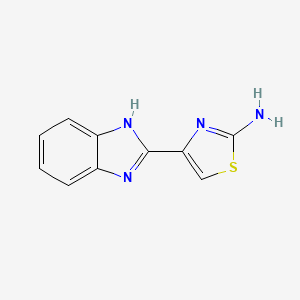
![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)
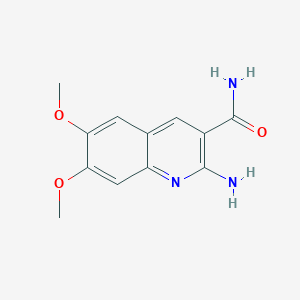
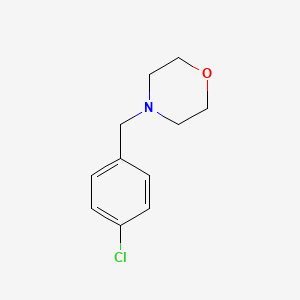

![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)
